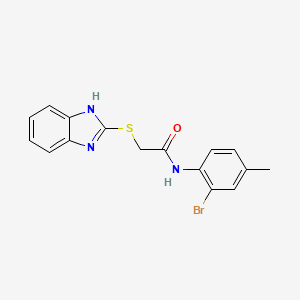

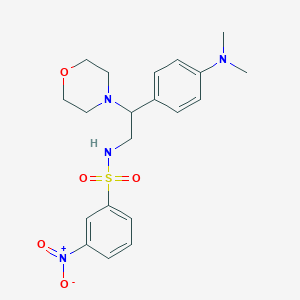

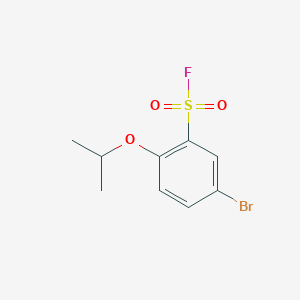

![molecular formula C25H29N5O2S2 B2716507 Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate CAS No. 1115867-18-9](/img/structure/B2716507.png)

Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . Thieno[3,2-d]pyrimidines are known to exhibit a wide spectrum of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and alkylation .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate reacted with ethyl or methyl cyanoacetate and other cyanomethylene compounds to form 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives. These reactions showcase the utility of such compounds in synthesizing heterocyclic compounds with potential biological activities (S. Hachiyama et al., 1983).

Antimicrobial Activities

In another study, the synthesis of thiazoles and their fused derivatives, which were then evaluated for antimicrobial activities, demonstrates the compound's relevance in developing new antimicrobial agents. The compounds showed in vitro activity against bacterial and fungal isolates, indicating their potential as templates for designing new antimicrobial drugs (Wagnat W. Wardkhan et al., 2008).

Ultrasonic-Assisted Synthesis

An efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was demonstrated. This method highlights the use of ultrasonic irradiation to improve yields and reduce reaction times in the synthesis of complex heterocyclic compounds (A. Darehkordi & Somayeh Ghazi, 2015).

Biological Activities

The preparation and reactions of certain thiazolopyrimidine derivatives revealed their excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This research suggests the compound's potential for developing new biocides or pesticides (M. Youssef et al., 2011).

Spectroscopic Analysis and Molecular Docking

Spectroscopic analysis (FT-IR, FT-Raman, and NMR) and molecular docking study of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate provided insights into its structural properties, electronic characteristics, and potential inhibitory activity against specific targets, illustrating the compound's utility in drug design and discovery (A. El-Azab et al., 2016).

Direcciones Futuras

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activities exhibited by some thieno[3,2-d]pyrimidines, this compound could potentially be of interest in the fields of medicinal chemistry and drug discovery .

Mecanismo De Acción

Target of Action

The primary target of the compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment

Mode of Action

The compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and inhibits their activation, thereby modulating the physiological responses mediated by these receptors . The mode of action for Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate is currently unknown.

Biochemical Pathways

The alpha1-adrenergic receptors, which are the primary targets of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . By acting as an antagonist to these receptors, this compound can affect these physiological processes

Pharmacokinetics

The pharmacokinetic properties of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles . The ADME properties of this compound are currently unknown.

Result of Action

The molecular and cellular effects of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide’s action are related to its antagonistic activity on the alpha1-adrenergic receptors . By inhibiting the activation of these receptors, this compound can modulate the physiological responses mediated by these receptors . The molecular and cellular effects of this compound’s action are currently unknown.

Propiedades

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUDIHXPCKZNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)

![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)